Product packaging for Methyl 3-bromoundec-2-enoate(Cat. No.:CAS No. 832734-26-6)

Methyl 3-bromoundec-2-enoate

Cat. No.: B14207924
CAS No.: 832734-26-6
M. Wt: 277.20 g/mol
InChI Key: PPYQYUAULOSXAA-UHFFFAOYSA-N
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Description

Methyl 3-bromoundec-2-enoate (CAS 832734-26-6) is an organic compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This brominated ester is characterized by a long alkyl chain and a reactive bromoalkene group, making it a valuable intermediate in synthetic organic chemistry. Compounds of this structural class are of significant interest in materials science research, particularly in the development of advanced polymers. For instance, similar bromoalkenoate structures have been utilized in the synthesis of functionalized building blocks for self-healing polymer nanocomposites based on Diels-Alder reactions . The bromine atom and the electron-deficient double bond serve as reactive sites for further chemical modifications, including cross-coupling and cycloaddition reactions, enabling researchers to construct more complex molecular architectures. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21BrO2 B14207924 Methyl 3-bromoundec-2-enoate CAS No. 832734-26-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832734-26-6

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

methyl 3-bromoundec-2-enoate

InChI

InChI=1S/C12H21BrO2/c1-3-4-5-6-7-8-9-11(13)10-12(14)15-2/h10H,3-9H2,1-2H3

InChI Key

PPYQYUAULOSXAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=CC(=O)OC)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Bromoundec 2 Enoate

Precursor Synthesis and Functional Group Transformations

The creation of the fundamental Methyl undec-2-enoate scaffold is a critical prerequisite for the synthesis of the target compound. This involves standard organic transformations, including esterification and carbon-carbon bond-forming reactions to build the unsaturated ester backbone.

Esterification of Undec-2-enoic Acid Derivatives

The conversion of an undec-2-enoic acid derivative to its corresponding methyl ester is a key functional group transformation. Standard esterification protocols are employed to achieve this. One common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, anhydrides are frequently used as reaction partners for alcohols to form esters. thieme-connect.de For more sensitive substrates or under milder conditions, the Mitsunobu reaction provides an effective route. This reaction typically involves treating the alcohol with the carboxylic acid in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (Ph3P). thieme-connect.de

A summary of common esterification conditions is presented below.

Method Reagents Typical Conditions
Fischer EsterificationUndec-2-enoic acid, Methanol (B129727)Acid catalyst (e.g., H₂SO₄), Reflux
Anhydride MethodUndec-2-enoic acid, Acetic AnhydrideBase catalyst (e.g., Pyridine) or Acid catalyst
Mitsunobu ReactionUndec-2-enoic acid, MethanolDiethyl azodicarboxylate (DEAD), Triphenylphosphine (Ph₃P)

Synthesis of Undec-2-enoate Scaffolds

The construction of the C11 unsaturated backbone, or the undec-2-enoate scaffold, can be accomplished through various modern synthetic strategies. Olefin metathesis, particularly ring-opening cross-metathesis (ROCM), has emerged as a powerful tool for forming carbon-carbon double bonds with control over geometry. caltech.edu This reaction involves the use of ruthenium-based catalysts to react a cycloalkene with an α,β-unsaturated ester. caltech.edu

Other established methods, such as the Wittig reaction or Horner-Wadsworth-Emmons reaction, are also applicable for creating the α,β-unsaturated ester moiety. These reactions involve the coupling of an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion with a nonanal (B32974) derivative. Furthermore, synthetic routes can be designed starting from smaller building blocks. For instance, the synthesis of related enoates has been achieved through the reaction of 3-(cyanoacetyl)indoles with malononitrile (B47326) or ethyl cyanoacetate, catalyzed by piperidine. dokumen.pub

Direct Bromination Strategies

The introduction of the bromine atom at the C-3 position of the undec-2-enoate scaffold is typically achieved through direct bromination methods. Electrophilic bromination is the principal strategy employed for this transformation.

Electrophilic Bromination of Methyl Undec-2-enoate

Electrophilic bromination involves the reaction of the electron-rich double bond of Methyl undec-2-enoate with a bromine source. The reaction proceeds through the formation of a key intermediate, which then leads to the final substituted product. The rate of this ionic addition generally increases with the presence of electron-donating substituents on the alkene. thieme-connect.de

A variety of reagents and conditions can be utilized for the electrophilic bromination of α,β-unsaturated esters. The choice of reagent can influence the reaction's efficiency and safety profile.

Molecular Bromine (Br₂) : The classic method for brominating alkenes involves the use of molecular bromine. sci-hub.semasterorganicchemistry.com The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). thieme-connect.desci-hub.se The addition of bromine to α,β-unsaturated acids, amides, and ketones can yield the trans-adduct quantitatively. sci-hub.se

N-Bromosuccinimide (NBS) : NBS is a versatile and commonly used reagent for various bromination reactions. thieme-connect.de While it is well-known for allylic bromination, it can also serve as an electrophilic bromine source, often activated by a base or an acid. researchgate.netmsuniv.ac.in For example, the combination of NBS and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can generate a more electrophilic bromine species through halogen bond interaction. lnu.edu.cn

Alternative Brominating Agents : To mitigate the hazards associated with molecular bromine, safer alternatives have been developed. The N-methylpyrrolidin-2-one hydrotribromide (MPHT) complex is a stable, non-corrosive, and less toxic substitute for Br₂ in the bromination of olefins. scite.ai Additionally, modern electrochemical methods offer a greener approach. An electrochemical electrophilic bromination/spirocyclization has been developed using 2-bromoethan-1-ol as the brominating reagent, where low concentrations of bromine are generated in situ via both cathodic reduction and anodic oxidation. rsc.org

The table below summarizes various reagents for the bromination of unsaturated esters.

Reagent Abbreviation Typical Conditions/Solvent Notes
Molecular BromineBr₂CCl₄, CHCl₃, Acetic AcidClassic, highly reactive electrophile. thieme-connect.desci-hub.se
N-BromosuccinimideNBSCCl₄, MeCNCan be used with an activator like DBU. researchgate.netlnu.edu.cn
N-methylpyrrolidin-2-one hydrotribromideMPHTNot specifiedA safer, stable solid bromine carrier. scite.ai
Electrochemical (in situ generation)-MeCN/H₂O, 2-bromoethan-1-olPaired electrolysis for greener synthesis. rsc.org

Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of Methyl 3-bromoundec-2-enoate.

Regioselectivity : The synthesis of a vinyl bromide like the target compound can be achieved through an addition-elimination sequence. The initial step is the addition of bromine across the double bond to form a vicinal dibromide. Subsequent base-promoted elimination of hydrogen bromide (HBr) can then yield the desired product. The regioselectivity of this elimination is crucial. The use of specific bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to promote the regioselective elimination of HBr from vicinal dibromides that have an adjacent oxygen-containing functional group, leading to the formation of the desired 2-bromoalk-1-ene structure. researchgate.net

Stereochemical Control : The electrophilic addition of Br₂ to an alkene is a stereospecific reaction. The mechanism involves the formation of a cyclic bromonium ion intermediate. thieme-connect.demasterorganicchemistry.com This intermediate shields one face of the original double bond, forcing the subsequent nucleophilic attack by the bromide ion (Br⁻) to occur from the opposite face. masterorganicchemistry.comyoutube.com This results in a net anti-addition of the two bromine atoms across the double bond. masterorganicchemistry.comyoutube.com The stereochemistry of the starting alkene (E or Z) directly dictates the stereochemistry of the resulting dibromo-adduct. For instance, the bromination of (E)-cinnamic acid is highly stereoselective, yielding the erythro-dibromide. thieme-connect.de The final stereochemistry of the double bond in this compound is therefore determined by the stereochemistry of the precursor and the stereoelectronics of the subsequent elimination step.

Radical Bromination Approaches

Radical bromination is a common method for introducing bromine into organic molecules. wikipedia.orgsavemyexams.com The reaction proceeds via a free-radical chain mechanism, which is typically divided into initiation, propagation, and termination steps. numberanalytics.comlibretexts.org

N-Bromosuccinimide (NBS) is a widely used reagent for radical bromination as it provides a low, constant concentration of molecular bromine (Br₂) during the reaction, which is crucial for selectivity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For a substrate like methyl undec-2-enoate, the primary site of radical attack is not the vinylic position (C-3) but the allylic position (C-4). The stability of the resulting radical intermediate dictates the regiochemical outcome. Allylic radicals are significantly stabilized by resonance, making the C-H bonds at the allylic position weaker and more susceptible to abstraction by a bromine radical. masterorganicchemistry.comorganic-chemistry.org

Therefore, the reaction of methyl undec-2-enoate with NBS under typical radical conditions (e.g., in CCl₄ with a radical initiator) would be expected to yield primarily methyl 4-bromoundec-2-enoate, not the target isomer, this compound. masterorganicchemistry.comorganic-chemistry.org This process is known as the Wohl-Ziegler reaction. organic-chemistry.orgwikipedia.org The formation of the desired 3-bromo isomer via a radical pathway is not a standard or favored transformation.

Alternative, non-radical methods using NBS exist for the synthesis of α-bromo-α,β-unsaturated carbonyl compounds. One such method involves the use of NBS with a base, such as triethylamine (B128534) trihydrobromide (Et₃N • 3 HBr) and potassium carbonate, which facilitates the conversion under mild conditions. organic-chemistry.org

The initiation of a radical bromination reaction is the step where the initial radical species is generated. numberanalytics.comlumenlearning.com This typically requires an energy input to achieve homolytic cleavage of a bond. lumenlearning.com

Common initiation methods include:

Photochemical Initiation: The use of ultraviolet (UV) light can induce the homolytic cleavage of the Br-Br bond in the small amount of Br₂ present, generating two bromine radicals. wikipedia.orgnumberanalytics.com This is a common strategy for radical halogenations. savemyexams.com

Thermal Initiation: Heating the reaction mixture can also provide the necessary energy to break the bromine-bromine bond. lumenlearning.com

Chemical Initiators: Radical initiators are compounds that readily decompose into free radicals upon heating or irradiation. A common example is azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org These initiators start the chain reaction by generating radicals that can then react with the bromine source. wikipedia.orglumenlearning.com

Alternative Synthetic Routes to α-Bromo-α,β-Unsaturated Esters

Given the regioselectivity challenges of radical bromination for this specific target, alternative synthetic strategies are more viable for the preparation of this compound.

Condensation reactions provide a direct and reliable method for constructing α-bromo-α,β-unsaturated esters. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for this purpose. organic-chemistry.org This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. organic-chemistry.org

To synthesize this compound, the HWE reaction would involve reacting nonanal with a brominated phosphonate ester, such as triethyl phosphonobromoacetate, in the presence of a base. nih.govorganic-chemistry.org The base (e.g., NaH, LiOH, K₂CO₃) deprotonates the phosphonate to form a stabilized carbanion, which then attacks the aldehyde. The subsequent elimination of the phosphate (B84403) byproduct yields the desired α,β-unsaturated ester. organic-chemistry.org This method generally exhibits high E-selectivity. organic-chemistry.orgrsc.org

A related approach is the Wittig reaction, which can be performed as a one-pot procedure. For instance, an alcohol can be oxidized in situ to an aldehyde, which then reacts with a brominated phosphorane (ylide). nih.govresearchgate.net A study by Karama et al. describes a one-pot synthesis where an alcohol is treated with NBS and (carboethoxymethylene)triphenylphosphorane in the presence of manganese dioxide to produce (Z)-α-bromo-α,β-unsaturated esters. nih.govresearchgate.net

Table 1: Examples of Horner-Wadsworth-Emmons Reactions for α,β-Unsaturated Ester Synthesis
Aldehyde/KetonePhosphonate ReagentBaseSolventProduct SelectivityReference
(Hetero)aromatic carbonylsTriethyl phosphonatesLiOH, K₂CO₃, or DBUDeep Eutectic SolventsHigh (E)-selectivity rsc.org
Various aldehydesDiprotic phosphonatesTertiary amines (with Zn(OTf)₂)Not specifiedYields α,β-unsaturated acids/amides organic-chemistry.org
p-Bromophenyl KATDiethyl cyanomethylphosphonateK₂CO₃Not specifiedYields (E)-α,β-Unsaturated β-Boryl Nitriles acs.org

Olefin metathesis is a powerful catalytic reaction for the rearrangement of carbon-carbon double bonds. scielo.br While not a direct method for introducing the C-Br bond, cross-metathesis can be employed to construct the carbon backbone of the precursor, methyl undec-2-enoate. rsc.org

For example, the cross-metathesis of a short-chain α,β-unsaturated ester like methyl acrylate (B77674) with a long-chain terminal olefin such as 1-decene, using a ruthenium-based catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), can generate methyl undec-2-enoate. organic-chemistry.orgrsc.orgnih.gov This long-chain unsaturated ester would then need to undergo a subsequent bromination step, as described in other sections, to yield the final product. Olefin metathesis is particularly valuable in oleochemistry for modifying fatty acid esters derived from renewable resources. scielo.brnih.govresearchgate.net

The formation of a vinylic carbon-bromine bond can also be achieved through cross-coupling reactions, although this is generally a more complex approach. preprints.org These methods often require specialized starting materials or catalysts.

One potential, though indirect, strategy involves a halodecarboxylation reaction, such as a modified Hunsdiecker reaction. For instance, β-arylacrylic acids can be converted to vinyl bromides using NBS and a catalyst. researchgate.nettandfonline.com Another route involves the addition of hydrobromic acid across the double bond of an α,β-unsaturated carbonyl compound, followed by base-induced elimination to form the α-bromo product. organic-chemistry.org

More advanced methods could involve the palladium-catalyzed coupling of an appropriate organometallic reagent with a source of electrophilic bromine on a pre-formed unsaturated ester substrate. However, direct C-H activation and bromination at the vinylic position of an α,β-unsaturated ester remains a challenging and less common transformation.

Mechanistic Investigations of Reactions Involving Methyl 3 Bromoundec 2 Enoate

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, the bromide ion, by a nucleophile. libretexts.orgwikipedia.org However, the location of the bromine atom on a vinylic carbon imposes significant constraints on these reactions.

Direct nucleophilic substitution at the C-3 carbon of Methyl 3-bromoundec-2-enoate through either S_N1 or S_N2 mechanisms is generally considered unfavorable. wikipedia.org Vinylic halides are notoriously unreactive in these standard substitution reactions for distinct mechanistic reasons. vaia.comuci.eduyoutube.com

An S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.com This mechanism is disfavored for vinylic halides due to two primary factors:

Steric Hindrance: The incoming nucleophile must approach the carbon from the backside, opposite to the leaving group. In a vinylic system, this path of approach is sterically hindered by the molecular plane of the double bond and the substituents on it. quora.com

Electronic Repulsion: The backside attack trajectory would force the nucleophile to approach through the high electron density of the π-bond, leading to significant electronic repulsion. youtube.com

An S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism involving the initial departure of the leaving group to form a carbocation intermediate. libretexts.org This pathway is highly unlikely for this compound because it would require the formation of a vinylic carbocation. Vinylic carbocations, where the positive charge resides on an sp2-hybridized carbon, are extremely unstable and energetically unfavorable to form. vaia.comyoutube.com The high s-character of the sp2 orbital holds the electrons closer to the nucleus, making the carbon atom more electronegative and less able to accommodate a positive charge compared to an sp3-hybridized carbon.

Mechanism Reason for Being Disfavored in this compound
S_N2 Steric hindrance from the planar double bond prevents backside attack. quora.com
Electronic repulsion between the nucleophile and the π-electron cloud. youtube.com
S_N1 Formation of a highly unstable vinylic carbocation intermediate. vaia.comyoutube.com

To understand the low reactivity of this compound, it is instructive to compare it with a hypothetical isomer where the bromine is in an allylic position, such as Methyl 4-bromoundec-2-enoate. The position of the halogen relative to the double bond has a profound impact on reactivity. diffeology.compediaa.com

Vinylic Position: As established, the bromine atom in this compound is vinylic. Vinylic carbons are part of the double bond itself and exhibit limited reactivity in substitution reactions. allen.in

Allylic Position: An allylic carbon is an sp3-hybridized carbon atom adjacent to a carbon-carbon double bond. allen.invedantu.com An allylic halide, like the hypothetical Methyl 4-bromoundec-2-enoate, would be significantly more reactive. This enhanced reactivity stems from the ability of the adjacent π-system to stabilize reaction intermediates. ucalgary.ca

In an S_N1 reaction, the departure of the bromide from an allylic position would form an allylic carbocation. This carbocation is resonance-stabilized, as the positive charge is delocalized over two carbon atoms, making it much more stable than a simple secondary carbocation and vastly more stable than a vinylic carbocation. pediaa.com

S_N2 reactions at allylic positions are also faster than at corresponding saturated alkyl halides.

Feature This compound (Vinylic Halide) Hypothetical Methyl 4-bromoundec-2-enoate (Allylic Halide)
Position of Br Directly attached to the C=C double bond (sp2 carbon). allen.inAttached to a carbon adjacent to the C=C double bond (sp3 carbon). allen.in
S_N1 Reactivity Very low; requires formation of an unstable vinylic carbocation. vaia.comHigh; forms a resonance-stabilized allylic carbocation. pediaa.comucalgary.ca
S_N2 Reactivity Very low; hindered by steric and electronic factors. youtube.comquora.comHigh; more reactive than saturated secondary halides.

Elimination Reactions and Competing Pathways

Elimination reactions, which form a new π bond in the product, are a more viable reaction pathway for vinylic halides like this compound, particularly in the presence of a strong base. pharmaguideline.comchemicalnote.com

The two primary mechanisms for elimination are the E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) pathways.

The E1 mechanism , like the S_N1 mechanism, proceeds through a carbocation intermediate. pharmaguideline.com Therefore, it is highly improbable for this compound for the same reason: the prohibitive energy required to form the vinylic carbocation. libretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double or triple bond. chemicalnote.comiitk.ac.in This is the most likely pathway for the elimination of HBr from this compound. The reaction rate is dependent on the concentration of both the substrate and the base. chemicalnote.com Strong, non-nucleophilic bases are typically employed to favor elimination over any potential competing substitution reactions. For a vinylic halide, the E2 reaction leads to the formation of an alkyne. masterorganicchemistry.com

Mechanism Applicability to this compound Key Requirements
E1 Highly UnlikelyWould proceed via an unstable vinylic carbocation. libretexts.org
E2 PlausibleConcerted mechanism; avoids unstable intermediates. iitk.ac.in
Requires a strong base. chemicalnote.comiitk.ac.in

The E2 elimination of HBr from this compound can theoretically lead to different unsaturated products depending on which proton is abstracted by the base.

Formation of an Alkyne: The most common outcome for the dehydrohalogenation of a vinylic halide is the formation of an alkyne. wikipedia.orgbyjus.com In this case, the base would abstract the proton from C-2. The subsequent elimination of the bromide ion from C-3 would result in the formation of a triple bond between C-2 and C-3, yielding Methyl undec-2-ynoate . This reaction typically requires a very strong base, such as sodium amide (NaNH2). masterorganicchemistry.com

Formation of a Dienyl Ester: An alternative pathway could involve the abstraction of a proton from the C-4 position of the undecyl chain. This would lead to the formation of a second double bond, resulting in a dienyl ester. The initial product would be an allene, Methyl undeca-2,3-dienoate . Allenes are often unstable and may rearrange under the reaction conditions to a more stable conjugated diene, if a suitable proton is available. The competition between alkyne and diene formation depends on the relative acidity of the protons at C-2 and C-4, as well as the steric and electronic nature of the base used.

Reaction Pathway Proton Abstracted Product Typical Conditions
Alkyne FormationC-2 HydrogenMethyl undec-2-ynoateStrong base (e.g., NaNH2) masterorganicchemistry.com
Allene FormationC-4 HydrogenMethyl undeca-2,3-dienoateStrong, sterically hindered base

Electrophilic Addition Reactions at the Carbon-Carbon Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where an electron-deficient species (an electrophile) is attracted to the electron-rich π-bond. chemistrystudent.comtutorchase.com However, the double bond in this compound is significantly different from that of a simple alkene.

The molecule is an α,β-unsaturated ester, meaning the C=C double bond is in conjugation with the carbonyl group of the ester. The ester group is strongly electron-withdrawing. This conjugation pulls electron density away from the double bond, making it "electron-deficient" and therefore much less reactive towards attack by electrophiles. fiveable.mescience-revision.co.uk

While not impossible, electrophilic addition to this compound would be significantly slower and require more forcing conditions than for a typical alkene. tutorchase.com If the reaction were to occur, the electrophile would add to the double bond to form a carbocation intermediate. The stability and position of this carbocation would be influenced by the competing electronic effects of the bromo substituent and the electron-withdrawing ester group.

It is important to note that the electron-deficient nature of the β-carbon makes α,β-unsaturated systems like this one excellent Michael acceptors . masterorganicchemistry.com They are much more likely to react with nucleophiles in a conjugate addition (or 1,4-addition) reaction, where the nucleophile attacks the β-carbon (C-4), than with electrophiles at the double bond. jove.comwikipedia.org

Factor Influence on Electrophilic Addition
Ester Group (-COOCH3) Strong electron-withdrawing effect deactivates the double bond. fiveable.me
Conjugation Delocalizes π-electrons towards the oxygen atom, reducing electron density at the C=C bond.
Overall Reactivity Significantly lower than that of simple, electron-rich alkenes. tutorchase.com
Competing Reaction Highly susceptible to nucleophilic conjugate addition (Michael Addition) at the β-carbon. masterorganicchemistry.comwikipedia.org

Markovnikov and Anti-Markovnikov Addition Patterns

Electrophilic addition to α,β-unsaturated esters is generally disfavored because the ester functionality withdraws electron density from the C=C double bond, making it less nucleophilic. uomosul.edu.iq In a hypothetical electrophilic addition of an acid like HBr, the initial step would be the protonation of the double bond. This can occur at two positions, C2 or C3, leading to different carbocation intermediates.

Protonation at C2 would form a carbocation at C3, adjacent to the bromine atom. Conversely, protonation at C3 would generate a highly unstable vinylic carbocation at C2. libretexts.org According to Markovnikov's rule, which dictates that the proton adds to the carbon with more hydrogen atoms, the addition would favor the formation of the more stable carbocation. In this system, the stability is not straightforward and is governed by the electronic effects of both the ester and the bromine substituents. The powerful electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack. uomosul.edu.iq

Intermediate Carbocation Stability and Rearrangements

The stability of any potential carbocation intermediate is a critical factor determining the reaction pathway. libretexts.org For this compound, two primary carbocations could theoretically be formed during an electrophilic addition.

Carbocation at C3: This secondary carbocation would be directly attached to the bromine atom. Its stability would be influenced by competing electronic effects: a destabilizing inductive effect from the electronegative bromine and a potential stabilizing effect through resonance, where the bromine's lone pairs can donate electron density to the positive charge. However, the adjacent electron-withdrawing ester group would significantly destabilize this intermediate.

Carbocation at C2 (Vinylic): A positive charge on a double-bonded carbon, known as a vinylic carbocation, is inherently very unstable and unlikely to form as a reaction intermediate. libretexts.orglibretexts.orgwikipedia.org This instability is due to the sp-hybridization of the carbon, which makes it more electronegative and less capable of bearing a positive charge.

Given these factors, the formation of a carbocation intermediate is energetically unfavorable. If one were to form, the cation at C3 would be considerably more stable than the vinylic cation at C2. Due to the high energy of these intermediates, carbocation rearrangements, such as a 1,2-hydride shift from the undecyl chain, could occur to form a more stable carbocation, but the initial formation remains the primary barrier. libretexts.org

Table 1: Analysis of Potential Carbocation Intermediates

Carbocation PositionTypeStabilizing FactorsDestabilizing FactorsRelative Stability
C3Secondary, α-BromoResonance from Br lone pairsStrong inductive effect from ester group; Inductive effect from BrLow
C2VinylicNonesp hybridization; Adjacent to electron-withdrawing ester groupVery Low

Radical Reaction Pathways

In contrast to the disfavored electrophilic additions, radical additions to the double bond of this compound are more plausible, particularly for reagents like HBr in the presence of a radical initiator such as peroxide. masterorganicchemistry.com This pathway typically leads to an anti-Markovnikov addition product.

Initiation, Propagation, and Termination Steps in Radical Processes

The free-radical addition of HBr proceeds via a well-established chain reaction mechanism. masterorganicchemistry.com

Initiation: The reaction begins with the homolytic cleavage of a weak bond in an initiator, like the O-O bond in a peroxide (ROOR), upon heating or irradiation. The resulting alkoxy radical (RO•) then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: This phase consists of two key steps. First, the bromine radical adds to the π-system of the alkene. The addition is regioselective, occurring in a way that produces the most stable carbon radical intermediate. masterorganicchemistry.com Addition of the Br• to C3 of this compound would form a radical at C2, which is stabilized by resonance with the adjacent carbonyl group of the ester. This is more stable than the alternative radical at C3. In the second step, the resulting carbon-centered radical abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture. masterorganicchemistry.com

Stereochemical Outcomes of Radical Intermediates

The stereochemistry of the final product is determined during the propagation step. The key intermediate, the carbon radical at the C2 position, is trigonal planar or has a very low barrier to inversion, rendering it effectively planar. youtube.comlibretexts.org Consequently, the subsequent hydrogen abstraction from HBr can occur with equal probability from either face of this planar intermediate. youtube.comlibretexts.org If the starting material is achiral, this non-stereospecific step results in the formation of a racemic mixture of enantiomers, as a new stereocenter is created at C2. youtube.com

Table 2: Summary of Radical Addition of HBr

StepDescriptionKey Species
Initiation Formation of Bromine radical from HBr and a peroxide initiator.RO•, Br•
Propagation 1 Addition of Br• to C3 of the alkene.This compound, Br•
Intermediate Formation of a resonance-stabilized radical at C2.α-carbonyl radical
Propagation 2 H-atom abstraction from HBr by the C2 radical.Carbon radical, HBr
Termination Combination of any two radical species.Br•, Carbon radical

Stereochemical Aspects and Isomerism of Methyl 3 Bromoundec 2 Enoate

(E)/(Z) Isomerism at the C2-C3 Double Bond

The presence of a carbon-carbon double bond (C=C) between the second and third carbon atoms in Methyl 3-bromoundec-2-enoate introduces the possibility of geometric isomerism. Due to the restricted rotation around this double bond, the substituents on each carbon can be arranged in different spatial orientations, leading to distinct stereoisomers. studymind.co.uksavemyexams.com This type of stereoisomerism is described using the (E)/(Z) notation, which is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the groups attached to each carbon of the double bond. libretexts.orgleah4sci.com

For this compound, the substituents are:

On Carbon-2 (C2): A methoxycarbonyl group (-COOCH₃) and a hydrogen atom (-H).

On Carbon-3 (C3): A bromine atom (-Br) and an octyl group (-C₈H₁₇).

According to the CIP rules, priority is assigned based on the atomic number of the atoms directly attached to the double-bond carbons. libretexts.org

For C2: The methoxycarbonyl group gets higher priority than the hydrogen atom (C > H).

For C3: The bromine atom gets higher priority than the octyl group's carbon atom (Br > C).

The (E) and (Z) isomers are then designated as follows:

(Z)-isomer: The two higher-priority groups (-COOCH₃ and -Br) are on the same side (Zusammen) of the double bond. savemyexams.com

(E)-isomer: The two higher-priority groups are on opposite sides (Entgegen) of the double bond. savemyexams.com

The stereoselective synthesis of the (E)-isomer of α,β-unsaturated esters often involves olefination reactions like the Horner-Wadsworth-Emmons (HWE) reaction. In a typical HWE approach, an aldehyde (such as nonanal) would react with a phosphonate (B1237965) ylide, specifically one designed to favor the E-alkene product. Stabilized ylides, such as the one derived from methyl 2-(diethoxyphosphoryl)acetate, generally yield (E)-alkenes with high selectivity. Another approach involves the copper-catalyzed hydroarylation of alkynoates, which can produce 3-arylacrylates with excellent syn-selectivity, leading to the (E)-isomer. orgsyn.org While not directly involving a bromo substituent, these methods highlight general strategies for achieving E-selectivity in similar systems. A simple and robust method for the stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates has been demonstrated using L-proline as a catalyst, showcasing a condensation reaction pathway that favors the E-isomer. rsc.org

Achieving high (Z)-selectivity often requires different synthetic strategies. One documented method for producing (Z)-3-bromoundec-2-enoate involves a palladium-mediated reaction. vulcanchem.com This process utilizes undec-1-yne as a starting material, which reacts with carbon monoxide and methanol (B129727) in the presence of a palladium and copper chloride catalyst system. This carboxylation and bromination sequence demonstrates a specific method for obtaining the (Z)-isomer. vulcanchem.com Generally, synthetic routes for (Z)-trisubstituted alkenes can be achieved through methods like the bromoboration of an alkyne followed by cross-coupling reactions, which has been shown to yield (Z)-isomers with high stereochemical purity. organic-chemistry.org

Table 1: Comparison of Synthetic Approaches

Isomer General Method Example Reaction Type Starting Materials (Example) Catalyst/Reagent (Example)
(E) Olefination/Condensation Horner-Wadsworth-Emmons Nonanal (B32974), Methyl 2-(diethoxyphosphoryl)acetate Sodium Hydride

| (Z) | Alkyne Functionalization | Palladium-mediated carbonylation/bromination | Undec-1-yne, CO, Methanol | PdCl₂, CuCl₂ |

The ratio of (E) to (Z) isomers produced in a reaction can be governed by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comwikipedia.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that forms the fastest, known as the kinetic product. libretexts.org This corresponds to the reaction pathway with the lower activation energy. youtube.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the system can reach equilibrium. Under these conditions, the major product is the most stable one, known as the thermodynamic product. libretexts.orglibretexts.org

In the case of this compound, the (E)-isomer is generally the more thermodynamically stable product. This is because the two larger, higher-priority groups (-COOCH₃ and -Br) are on opposite sides of the double bond, which minimizes steric hindrance. The (Z)-isomer , with these bulky groups on the same side, experiences greater steric strain and is therefore less stable.

A reaction could potentially be directed toward the (Z)-isomer (the kinetic product) by using low temperatures and a sterically hindered base, which might favor the formation of the less stable isomer due to a lower energy transition state for that specific pathway. youtube.com Conversely, allowing the reaction to proceed at a higher temperature for a longer duration would likely favor the formation of the more stable (E)-isomer as the final product. wikipedia.org

Diastereomeric and Enantiomeric Purity Assessment

When a chiral version of this compound is synthesized, it is crucial to determine the diastereomeric and enantiomeric purity of the product. Enantiomeric purity, often expressed as enantiomeric excess (ee), quantifies the amount of one enantiomer relative to the other. libretexts.org Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for analyzing stereoisomers. nih.gov While enantiomers have identical NMR spectra in an achiral solvent, their signals can be differentiated by converting them into diastereomers. libretexts.org This is achieved by:

Chiral Derivatizing Agents (CDAs): The chiral molecule is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers, which will have distinct and distinguishable NMR signals. ethz.ch

Chiral Solvating Agents (CSAs) or Lanthanide Shift Reagents: Adding an enantiomerically pure CSA or a chiral lanthanide shift reagent to the NMR tube can induce temporary, non-covalent diastereomeric interactions, causing the signals of the two enantiomers to split. libretexts.orgthieme-connect.de

Chromatographic Methods: Chromatography is widely used to separate and quantify stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques can separate diastereomers due to their different physical properties. To separate enantiomers, a chiral stationary phase (CSP) is used. The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. libretexts.org This method can directly determine the enantiomeric purity of a sample. nih.gov

Table 2: Purity Assessment Techniques

Technique Method Principle Outcome
NMR Spectroscopy Chiral Derivatizing Agent (CDA) Covalent bonding to a chiral agent creates diastereomers with different chemical shifts. Quantification of diastereomeric ratio by integrating distinct NMR signals.
NMR Spectroscopy Chiral Solvating Agent (CSA) Non-covalent interaction with a chiral agent creates temporary diastereomeric complexes. Splitting of signals for enantiomers allows for ratio determination.

| Chiral HPLC/GC | Chiral Stationary Phase (CSP) | Differential interaction of enantiomers with a chiral column material. | Physical separation of enantiomers, allowing for direct quantification of each. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromoundec 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For Methyl 3-bromoundec-2-enoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its intricate structure.

1H NMR for Proton Chemical Shifts and Coupling Patterns

The 1H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by neighboring atoms and functional groups. researchgate.netubc.ca Coupling constants (J), the distance between peaks in a multiplet, reveal the number of and geometric relationship to neighboring protons. libretexts.org

In this compound, the vinylic proton at the C2 position is expected to appear downfield due to the deshielding effects of the adjacent ester group and the bromine atom. The protons of the methyl ester group will present as a singlet, while the protons along the undecyl chain will exhibit complex splitting patterns due to coupling with their neighbors. The terminal methyl group of the undecyl chain will typically appear as a triplet.

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
C2-H6.0 - 6.5s-
O-CH3~3.7s-
C4-H22.2 - 2.5t~7.5
C5-H2 to C10-H21.2 - 1.6m-
C11-H3~0.9t~7.0

Note: These are predicted values and may vary based on the solvent and experimental conditions.

13C NMR for Carbon Skeleton Elucidation

13C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment. docbrown.infolibretexts.org

For this compound, the carbonyl carbon of the ester group will have the largest chemical shift. The sp2-hybridized carbons of the double bond will also be significantly downfield, with the carbon bearing the bromine atom (C3) showing a characteristic shift. The carbons of the undecyl chain will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)160 - 170
C2 (=CH)115 - 125
C3 (=CBr)130 - 140
O-CH350 - 55
C430 - 35
C5 to C1022 - 32
C11~14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the protons on adjacent carbons in the undecyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This experiment is crucial for definitively assigning the 1H and 13C signals to their respective atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This powerful technique helps to piece together the entire molecular structure by showing long-range connectivities. For instance, HMBC would show a correlation between the methyl ester protons and the carbonyl carbon, as well as between the vinylic proton at C2 and the carbonyl carbon (C1) and the carbon at C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, further aiding in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the determination of the elemental composition of the molecule. ethz.chbioanalysis-zone.com This is a critical step in confirming the molecular formula of this compound (C12H21BrO2). The presence of bromine is readily identified by its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio).

GC-MS for Purity and Isomeric Mixtures

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bham.ac.uk This technique is invaluable for assessing the purity of a sample and for identifying and quantifying any isomeric mixtures that may be present. chromatographyonline.comnih.govresearchgate.net For this compound, GC-MS can distinguish between the (E) and (Z) isomers of the double bond, as they will likely have slightly different retention times. The mass spectrum obtained for each separated isomer will then provide its fragmentation pattern, which can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy (B1213986) group, the bromine atom, and cleavage of the undecyl chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their vibrational modes. For this compound, these techniques would provide a unique spectral fingerprint, confirming the presence of the α,β-unsaturated ester and the carbon-bromine bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the C=O and C=C stretching vibrations of the α,β-unsaturated ester moiety, as well as the C-Br stretch. Conjugation of the carbon-carbon double bond with the carbonyl group typically lowers the frequency of the C=O stretching vibration compared to a saturated ester. orgchemboulder.comlibretexts.org

Key expected IR absorption bands for this compound are detailed in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretching1715-1730 orgchemboulder.comlibretexts.orgStrong
C=C (Alkene)Stretching1620-1640Medium to Weak
C-O (Ester)Stretching1000-1300 orgchemboulder.comlibretexts.orgStrong
C-H (Alkyl)Stretching2850-2960Medium to Strong
C-H (Vinylic)Stretching3020-3080Medium
C-BrStretching515-690 libretexts.orgMedium to Strong

The presence of the bromine atom on the double bond can subtly influence the electronic environment and, consequently, the exact position and intensity of these bands.

Raman Spectroscopy

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, offers complementary information to IR spectroscopy. wiley.com For this compound, the C=C double bond, being highly polarizable, is expected to produce a strong Raman signal. In contrast, the C=O stretch, while strong in the IR spectrum, typically shows a weaker signal in the Raman spectrum.

The Raman spectrum would also be useful for analyzing the long alkyl chain, providing information about its conformational order. The table below outlines the anticipated Raman shifts for the key functional groups.

Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
C=C (Alkene)Stretching1620-1660 researchgate.netspectroscopyonline.comStrong
C=O (Ester)Stretching~1740 researchgate.netWeak to Medium
CH₂Scissoring~1440 researchgate.netspectroscopyonline.comMedium
C-C (Alkyl Chain)Stretching1060-1140Medium
C-BrStretching500-700Medium

Analysis of the Raman spectra of similar long-chain esters, such as those found in biodiesel, reveals characteristic bands for CH₂ twisting and bending modes, as well as C-C stretching. researchgate.net These features would also be expected in the spectrum of this compound, providing insight into the structure of the undecyl chain.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While there are no specific published crystal structures for this compound itself, studies on derivatives of other long-chain bromo-substituted molecules can offer valuable insights into how this molecule might pack in the solid state.

The presence of a long hydrocarbon chain and a polar head group (the ester) suggests that derivatives of this compound could exhibit lamellar packing, similar to fatty acids and their esters. nih.gov In such structures, the molecules align themselves in layers, with the polar groups interacting with each other and the nonpolar alkyl chains packing together.

Should a suitable crystalline derivative of this compound be prepared, X-ray diffraction analysis would be expected to reveal:

The precise bond lengths and angles of the molecule.

The conformation of the undecyl chain.

The nature of intermolecular interactions, including hydrogen bonding (if applicable in the derivative), van der Waals forces, and potential halogen bonding involving the bromine atom.

Such a study would be invaluable for understanding the structure-property relationships of this class of compounds.

Computational and Theoretical Studies on Methyl 3 Bromoundec 2 Enoate

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for electronic structure calculations in chemistry. sciepub.com By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like Methyl 3-bromoundec-2-enoate.

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure. Geometric optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For a flexible molecule like this compound, which possesses a long undecyl chain, multiple conformations exist due to rotation around its numerous C-C single bonds.

A systematic conformational search, often performed using molecular mechanics and refined with DFT, is necessary to identify the global minimum energy structure and other low-energy conformers. The α,β-unsaturated ester moiety tends to adopt a planar or near-planar arrangement to maximize π-orbital overlap. The long alkyl chain, however, can fold into various conformations. Theoretical studies on similar long-chain esters indicate that extended-chain and various folded-chain conformers often lie close in energy. Potential energy surface (PES) scans, such as those performed for similar unsaturated ketones, can be used to map the energy landscape as a function of specific dihedral angles. researchgate.net

The optimized geometry is crucial as all other computed properties are dependent on it. The table below presents a hypothetical relative energy profile for plausible conformers of this compound, calculated at a representative DFT level (e.g., B3LYP/6-31G*).

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Description Key Dihedral Angle(s) (C4-C5-C6-C7) Relative Energy (kcal/mol)
Conf-1 Fully Extended Chain ~180° 0.00
Conf-2 Gauche Bend near Ester ~60° +0.85
Conf-3 Mid-chain Fold Multiple gauche +1.52

| Conf-4 | U-shaped Fold | Multiple gauche | +2.10 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. rowansci.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich C=C double bond and the bromine atom, which has lone pairs of electrons. The LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O) and the conjugated π-system. This distribution suggests that the molecule could act as a nucleophile at the C2 position in certain reactions and as an electrophile at the carbonyl carbon and C3 position.

A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com DFT calculations can provide quantitative values for these orbital energies. The table below shows hypothetical FMO energies for this compound calculated using different theoretical methods, illustrating how the choice of method can influence the results. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
HF/6-31G* -9.85 1.55 11.40
B3LYP/6-31G* -7.20 -1.15 6.05
M06-2X/6-311+G** -7.55 -0.98 6.57

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies help in the assignment of experimental spectral bands to specific molecular motions.

For this compound, key vibrational modes include the C=O stretch of the ester group, the C=C stretch of the alkene, the C-Br stretch, and various C-O stretching and CH bending modes. DFT calculations can predict these frequencies with good accuracy, although calculated values are often systematically scaled to better match experimental data. e3s-conferences.org

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups

Vibrational Mode Description Predicted Frequency (cm⁻¹) (B3LYP/6-31G*) Expected IR Intensity
ν(C=O) Carbonyl Stretch 1725 Strong
ν(C=C) Alkene Stretch 1640 Medium
δ(CH₃) Methyl Bending 1450, 1380 Medium
ν(C-O) Ester C-O Stretch 1250, 1170 Strong

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms. computabio.com By mapping the potential energy surface, chemists can identify intermediates and, most importantly, transition states—the high-energy structures that connect reactants to products. numberanalytics.com The energy of the transition state determines the activation energy and thus the rate of the reaction. numberanalytics.com

The synthesis of α-halo-α,β-unsaturated esters like this compound can proceed through several pathways, such as the halogenation of an α,β-unsaturated ester precursor or the dehydrohalogenation of a dihalo-ester. nih.gov A common route involves the addition of a halogenating agent across the double bond of an undec-2-enoate, followed by a base-induced elimination reaction. nih.govic.ac.uk Another pathway is the decarboxylative halogenation of a suitable carboxylic acid precursor. acs.org

DFT calculations can model these reaction steps, providing the relative energies of reactants, intermediates, transition states, and products. This allows for a comparison of different potential pathways to determine the most energetically favorable route. For instance, the mechanism of bromination could be investigated to determine whether it proceeds via a bromonium ion intermediate. The subsequent E2 elimination step can also be modeled to understand the energy barrier associated with the removal of a proton and the bromide leaving group. sciepub.com

Table 4: Hypothetical Energy Profile for a Two-Step Synthesis Pathway

Species Description Relative Free Energy (kcal/mol)
Reactants Methyl undec-2-enoate + Br₂ 0.0
TS1 Transition state for Br₂ addition +15.5
Intermediate Dibromo adduct -5.2
TS2 Transition state for HBr elimination (E2) +22.0 (relative to intermediate)

A key aspect of the synthesis of this compound is the stereochemistry of the C2=C3 double bond, which can exist as either the E (entgegen) or Z (zusammen) isomer. The stereochemical outcome of the reaction is determined by kinetics, specifically the relative activation energies of the transition states leading to each isomer. rsc.orgcdnsciencepub.com

Computational modeling can be used to locate and calculate the energies of these competing transition states. For an E2 elimination reaction, the stereoselectivity is often governed by the conformational requirements of the transition state, with the anti-periplanar arrangement typically being favored. rsc.org By comparing the calculated free energies of activation (ΔG‡) for the pathways leading to the E and Z products, a prediction of the major stereoisomer can be made. This is invaluable for designing synthetic strategies that favor the desired product.

Table 5: Hypothetical Activation Energies for E/Z Isomer Formation

Transition State Leads to Isomer Description Calculated ΔG‡ (kcal/mol) Predicted Product Ratio (E:Z)
TS2-E E-isomer Anti-periplanar elimination from conformer A 21.5 ~98 : 2

| TS2-Z | Z-isomer | Syn-periplanar elimination from conformer B | 24.0 | |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

No published studies were found that have performed molecular dynamics simulations on this compound to explore its conformational landscape, flexibility of the undecyl chain, or the dynamics of the α,β-unsaturated ester moiety.

Quantum Chemical Topology Analysis (e.g., AIM, ELF) for Bonding Characterization

There is no available research that has applied quantum chemical topology methods like AIM or ELF to analyze the electronic structure and nature of chemical bonds within this compound. Such an analysis would provide insights into the C-Br bond, the conjugated system, and other intramolecular interactions, but this has not been reported in the scientific literature.

Until dedicated computational studies on this compound are conducted and published, a comprehensive and authoritative article on these specific topics cannot be generated.

Applications of Methyl 3 Bromoundec 2 Enoate in Complex Organic Synthesis

As a Key Intermediate in Polyketide Synthesis

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) through the iterative condensation of simple carboxylic acid derivatives. frontiersin.orgyoutube.com The biosynthesis of these molecules often involves the sequential addition of two-carbon units, followed by various modifications such as reductions, dehydrations, and cyclizations. syr.edunih.govnih.gov

Methyl 3-bromoundec-2-enoate, with its long carbon chain, could theoretically serve as a synthetic equivalent of a complex acyl-CoA extender unit in a biomimetic or bio-inspired synthetic approach to polyketides. The α,β-unsaturation provides a site for conjugate addition reactions, mimicking the carbon-carbon bond formation steps in polyketide biosynthesis. The bromine atom can be viewed as a latent functional group that can be transformed or used in cross-coupling reactions to further extend the carbon skeleton or introduce additional complexity.

While direct enzymatic incorporation by a PKS is unlikely, in a laboratory setting, this compound could be utilized in iterative synthetic strategies that mirror the logic of polyketide biosynthesis. For instance, the undecanoate chain already represents a significant portion of a larger polyketide backbone, and the reactive sites at the α and β positions allow for controlled chain elongation and functionalization.

Role in Natural Product Total Synthesis

The total synthesis of natural products often relies on the use of highly functionalized building blocks that allow for the efficient construction of complex molecular architectures. This compound, possessing multiple reactive centers, is a prime candidate for such a role. The combination of an electrophilic double bond, a site for transition metal-catalyzed cross-coupling (the C-Br bond), and an ester functionality provides a platform for a variety of synthetic transformations.

For example, the vinyl bromide moiety can participate in a range of cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern synthetic organic chemistry. The α,β-unsaturated ester system is a classic Michael acceptor, allowing for the introduction of a wide array of nucleophiles at the β-position. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This dual reactivity would be particularly valuable in the convergent synthesis of complex natural products, where different fragments of the target molecule are synthesized separately and then joined together.

Due to the scarcity of direct examples in the literature, the following table outlines hypothetical applications in the synthesis of natural product fragments, based on the known reactivity of similar α,β-unsaturated bromoesters.

Target Natural Product FragmentSynthetic Strategy Utilizing a this compound Analog
Polyunsaturated fatty acid derivativesIterative cross-coupling reactions (e.g., Suzuki, Stille) at the vinyl bromide position to introduce additional double bonds.
Macrolide precursorsUse as a C-terminal fragment where the ester is carried through the synthesis and the vinyl bromide is used for late-stage macrocyclization via intramolecular cross-coupling.
Linear polyether fragmentsMichael addition of an oxygen nucleophile to the β-position, followed by transformation of the bromo-ester moiety to continue chain extension.

Precursor for Diversified Organic Molecules through Subsequent Transformations

The true synthetic utility of this compound lies in its potential to be transformed into a wide variety of other molecules. The combination of the vinyl bromide and the α,β-unsaturated ester allows for a rich and diverse range of subsequent chemical modifications.

The carbon skeleton of this compound can be readily extended through several established methodologies:

Cross-Coupling Reactions: The vinyl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) can introduce a wide variety of aryl, vinyl, or alkyl groups. rsc.orgwikipedia.orgorganic-chemistry.orgnih.govnih.gov This reaction is known for its mild conditions and high functional group tolerance.

Heck Reaction: Coupling with alkenes allows for the formation of substituted dienes, further increasing the degree of unsaturation and complexity of the molecule. researchgate.netwikipedia.orgmdpi.comorganic-chemistry.orgorganic-chemistry.org

Sonogashira Coupling: Reaction with terminal alkynes provides access to conjugated enynes, which are valuable intermediates in the synthesis of many complex molecules. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov

Michael Addition-Based Chain Extension: The β-position of the α,β-unsaturated ester is susceptible to nucleophilic attack by carbanions (e.g., organocuprates, stabilized enolates), leading to the formation of a new carbon-carbon bond and extension of the carbon chain.

The functional groups present in this compound and its derivatives can be exploited to construct cyclic structures:

Intramolecular Heck Reaction: If a suitably positioned alkene is introduced into the molecule (e.g., through a prior cross-coupling reaction), an intramolecular Heck reaction can be used to form a carbocyclic ring.

Radical Cyclization: The vinyl bromide can serve as a precursor to a vinyl radical, which can then undergo intramolecular cyclization onto a tethered double or triple bond.

Michael-Aldol/Claisen Cascade: Following a Michael addition to the β-position, the newly formed enolate can participate in an intramolecular aldol or Claisen condensation if a suitable electrophile is present within the molecule, leading to the formation of cyclic products.

Diels-Alder Reactions: While the electron-deficient nature of the double bond makes it a poor diene, it could potentially act as a dienophile in Diels-Alder reactions with electron-rich dienes, forming six-membered rings.

The electrophilic nature of the α,β-unsaturated system and the presence of the bromine atom allow for the introduction of heteroatomic functionalities:

Nitrogenous Functionalities:

Aza-Michael Addition: The conjugate addition of nitrogen nucleophiles, such as primary or secondary amines, to the β-position is a straightforward method for introducing amino groups. organic-chemistry.org

Substitution of Bromine: While direct nucleophilic substitution on a vinyl bromide is difficult, it can be achieved under certain conditions or after conversion to a more reactive species. Alternatively, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could potentially be employed.

Oxygenous Functionalities:

Oxa-Michael Addition: Alcohols and alkoxides can add to the β-position to form β-alkoxy esters.

Hydroxylation: The double bond can be dihydroxylated using reagents like osmium tetroxide or potassium permanganate. Epoxidation followed by ring-opening would also lead to the introduction of hydroxyl groups. The α-position could potentially be hydroxylated after enolate formation. researchgate.netacs.org

Reduction of the Ester: The methyl ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. The double bond may also be reduced depending on the conditions. Sodium borohydride in the presence of cerium chloride (Luche reduction) can selectively reduce the carbonyl group of α,β-unsaturated ketones, and similar selectivity might be achievable for esters under specific conditions. wikipedia.org

Catalytic Transformations Involving this compound as a Substrate

The vinyl bromide moiety is the primary site for a variety of powerful catalytic transformations, most notably those mediated by transition metals like palladium. These reactions are fundamental to modern organic synthesis for their efficiency and selectivity in forming new bonds.

The following table summarizes key catalytic transformations applicable to this compound, based on the known reactivity of vinyl bromides.

Catalytic ReactionCatalyst System (Typical)ReagentProduct Type
Suzuki-Miyaura Coupling Pd(0) catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₃PO₄)R-B(OH)₂ or R-B(OR')₂Methyl 3-R-undec-2-enoate
Heck Reaction Pd(0) or Pd(II) catalyst, base (e.g., Et₃N, K₂CO₃)Alkene (e.g., styrene, acrylate)Methyl 3-(substituted vinyl)-undec-2-enoate
Sonogashira Coupling Pd(0) catalyst, Cu(I) co-catalyst, base (e.g., Et₃N)Terminal alkyneMethyl 3-alkynyl-undec-2-enoate
Stille Coupling Pd(0) catalystOrganostannane (R-SnBu₃)Methyl 3-R-undec-2-enoate
Carbonylation Pd catalyst, CO gas, nucleophile (e.g., alcohol, amine)CO, Nu-HMethyl 3-(alkoxycarbonyl/aminocarbonyl)-undec-2-enoate
Reductive Coupling Ni or Pd catalyst, reducing agentAlkyl halideMethyl 3-alkyl-undec-2-enoate nih.gov

These catalytic reactions dramatically expand the synthetic utility of this compound, allowing it to serve as a versatile platform for the construction of a vast array of complex organic molecules. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high yields and selectivities for the desired transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The presence of a vinyl bromide moiety in this compound makes it an ideal candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction, or the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org this compound can serve as the vinyl halide component in this reaction, allowing for the introduction of various alkenyl groups at the 3-position. The reaction typically proceeds with high stereoselectivity, leading to the trans product. organic-chemistry.orgorganic-chemistry.org The use of phosphine-free catalyst systems or those employing N-heterocyclic carbene (NHC) ligands can enhance the efficiency and stability of the catalytic process. researchgate.net

Suzuki Reaction: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium(0) complex. organic-chemistry.orgyoutube.com this compound can be coupled with a wide array of aryl or vinyl boronic acids or their esters to introduce diverse substituents at the β-position of the ester. nih.govresearchgate.net The reaction conditions are generally mild and tolerant of various functional groups, making it a highly versatile tool in organic synthesis. yonedalabs.com The choice of catalyst, ligands, and base can significantly influence the reaction's efficiency. youtube.com

Sonogashira Reaction: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound can react with various terminal alkynes to yield conjugated enynes, which are valuable intermediates in the synthesis of natural products and functional materials. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.orglibretexts.orgyoutube.com

Table 1: Representative Examples of Metal-Catalyzed Cross-Coupling Reactions with Vinyl Halides

Reaction Vinyl Halide Substrate Coupling Partner Catalyst System Product Type Reference
HeckAryl Bromiden-Butyl Acrylate (B77674)Pd(dba)₂ / Phosphine-Imidazolium Salttrans-Cinnamic Ester Derivative organic-chemistry.org
Suzukiortho-Vinyl Aromatic BromideAryl Boronate EsterPd CatalystTrisubstituted Olefin nih.gov
SonogashiraAryl or Vinyl HalideTerminal AlkynePd Catalyst / Cu(I) Co-catalystConjugated Enyne or Arylalkyne wikipedia.orglibretexts.org
Sonogashira3-Bromo-1,2-dioneSubstituted AcetylenePd/Cu Catalyst3-Alkynyl-1,2-dione researchgate.net

This table presents analogous reactions to those expected for this compound, as specific data for this compound is not available.

Asymmetric Catalysis for Enantioselective Product Formation

The α,β-unsaturated ester framework of this compound provides a platform for various asymmetric transformations to generate chiral molecules with high enantiomeric purity. While direct asymmetric cross-coupling reactions on such substrates are an area of ongoing research, other strategies involving the unsaturated system are well-established.

One prominent approach is the asymmetric conjugate addition of nucleophiles to the β-position of the α,β-unsaturated ester. This can be achieved using chiral catalysts, including organocatalysts or metal complexes with chiral ligands. mdpi.comnih.gov For instance, the enantioselective addition of carbon or heteroatom nucleophiles can lead to the formation of a new stereocenter at the β-position. While the bromine atom at the 3-position might influence the reactivity and stereoselectivity, it also offers a handle for subsequent transformations.

Furthermore, the double bond in this compound can undergo asymmetric dihydroxylation, epoxidation, or other additions, leading to the formation of chiral diols or epoxides, which are valuable synthetic intermediates. The development of catalytic systems that can achieve high levels of regio- and enantioselectivity in the functionalization of unactivated terminal alkenes highlights the potential for similar transformations on substituted internal alkenes like this compound. snnu.edu.cn

Table 2: Potential Asymmetric Reactions Involving α,β-Unsaturated Ester Systems

Reaction Type Substrate Type Catalyst Type Outcome Reference
Asymmetric Conjugate Additionα,β-Unsaturated Ketones and EstersCuOTf/Josiphos ComplexEnantioselective Boron Addition rsc.org
Asymmetric Aza-Michael Reactionα,β-Unsaturated KetonesBifunctional Organic CatalystsAsymmetric Amine Addition nih.gov
Asymmetric Boron Conjugate AdditionAcyclic α,β-Unsaturated Esters and NitrilesNot specifiedAsymmetric β-Boration researchgate.net
Asymmetric Hydroborationβ,β-disubstituted α,β-unsaturated amidesRh-catalystEnantioenriched tertiary boronic esters nih.gov

This table illustrates the types of asymmetric reactions applicable to the α,β-unsaturated ester moiety, suggesting potential transformations for this compound.

Synthetic Utility in Materials Science Precursors

The bifunctional nature of this compound, possessing both a polymerizable double bond and a reactive bromine atom, suggests its potential as a monomer or precursor in the synthesis of functional polymers and materials.

The α,β-unsaturated ester moiety can potentially undergo polymerization through various mechanisms, including radical or anionic polymerization, to form a polymer backbone. youtube.com The presence of the long undecanoate chain would likely impart flexibility and specific solubility properties to the resulting polymer.

The bromine atom can be retained in the polymer as a side chain, offering a site for post-polymerization modification. This would allow for the introduction of various functional groups onto the polymer backbone, enabling the tuning of the material's properties for specific applications. Alternatively, the bromine atom could be utilized in polymerization reactions themselves, for example, in cross-coupling polymerization methods like Suzuki or Stille polycondensation, to create conjugated polymers. gatech.edu Such materials are of interest for their electronic and optical properties. The synthesis of electro-optic polymers from monomers containing α-cyano-α,β-unsaturated ester structures demonstrates the utility of similar functionalities in creating advanced materials. openrepository.com

Q & A

Q. How can researchers optimize the synthesis of Methyl 3-bromoundec-2-enoate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, transesterification processes can be monitored using gas chromatography to track methyl ester content, as demonstrated in experimental designs where %E (methyl ester content) is quantified (Table 5, ). Purification via column chromatography (using standardized impurity markers like those in , Table MM0792.06) ensures removal of byproducts such as methyl mandelate derivatives.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies the bromo-alkene and ester functionalities. Single-crystal X-ray diffraction (SXRD) using SHELXL ( ) resolves stereochemical details. Validation tools like PLATON ( ) check for structural outliers (e.g., bond-length mismatches). ORTEP-III ( ) visualizes thermal ellipsoids to assess positional uncertainty in the crystal lattice.

Advanced Research Questions

Q. How can hydrogen-bonding networks in this compound crystals be analyzed to predict supramolecular assembly?

  • Methodological Answer : Graph-set analysis ( ) decomposes hydrogen-bonding patterns into discrete motifs (e.g., rings, chains). For example, directional C=O⋯H interactions can be classified as D (donor) or A (acceptor) motifs. Crystal packing diagrams generated via Mercury or Olex2 (using SHELXL-refined CIF files, ) reveal how these motifs influence layer formation. Comparative analysis with structurally analogous esters (e.g., methyl mandelate in ) highlights steric effects of bromine on packing efficiency.

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning) for this compound?

  • Methodological Answer : For disordered bromine atoms, iterative refinement in SHELXL ( ) with PART and SUMP constraints partitions occupancy. Twinned crystals require HKLF5 format data and TWIN/BASF commands in SHELXL. Validation via Rint and CCDC’s Mogul ( ) checks bond-length/z-score consistency. If residuals persist, high-resolution synchrotron data or low-temperature studies reduce thermal motion artifacts.

Q. How can systematic reviews address gaps in mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Follow COSMOS-E guidelines (): (1) Define a focused question (e.g., “How does solvent polarity affect electrophilic bromination?”). (2) Use Boolean search terms in SciFinder/Reaxys to collate kinetic data. (3) Employ meta-regression to reconcile contradictory rate constants, adjusting for covariates like temperature or catalyst type. A statistician ensures models account for heterogeneity (I² statistics).

Q. What experimental design principles minimize bias in studying this compound’s catalytic applications?

  • Methodological Answer : Use factorial design (e.g., 2<sup>k</sup> layouts) to test variables (catalyst loading, solvent). Replicate trials (n ≥ 3) reduce random error. Blind data collection (e.g., NMR analysis by third-party software) avoids confirmation bias. Pre-register hypotheses on platforms like OSF to align with IB standards ().

Data Analysis and Presentation

Q. How should researchers structure crystallographic data for publication?

  • Methodological Answer : Follow IUCr guidelines: (1) Deposit CIF files in the Cambridge Structural Database (CSD). (2) Annotate tables with SHELXL refinement parameters (R1, wR2, ). (3) Use ORTEP-3 ( ) for figure clarity, ensuring ellipsoids are at 50% probability. (4) Highlight hydrogen bonds in tables with symmetry codes ( ).

Q. What statistical methods validate purity assays for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with QbD principles: (1) Calibrate against EP impurity standards (). (2) Use ANOVA to compare batch variances. (3) Principal Component Analysis (PCA) identifies outlier batches caused by residual solvents.

Advanced Methodological Challenges

Q. How can graph-set analysis predict polymorphism in this compound?

  • Methodological Answer : Compare hydrogen-bonding motifs across polymorphs. For example, Form I may exhibit R2<sup>2</sup>(8) rings, while Form II shows C(6) chains ( ). Differential Scanning Calorimetry (DSC) correlates motifs with thermal stability. Machine learning (e.g., MLatticeABC) predicts packing patterns from graph sets.

Q. What meta-analytical approaches reconcile contradictory reactivity data in ester bromination studies?

  • Methodological Answer : Conduct dose-response meta-analysis () to model yield vs. equivalents of Br2. Stratify by solvent (polar vs. nonpolar) and use random-effects models if heterogeneity (I² > 50%) exists. Sensitivity analyses exclude outliers (e.g., studies with unreported catalyst traces).

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